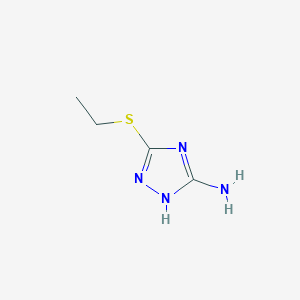

3-(ethylthio)-1H-1,2,4-triazol-5-amine

概要

説明

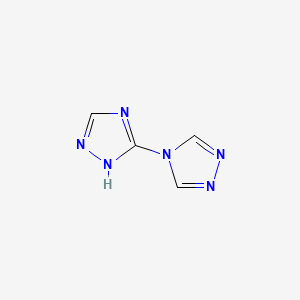

The compound "3-(ethylthio)-1H-1,2,4-triazol-5-amine" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and its potential biological activities. The ethylthio group at the 3-position and the amine group at the 5-position suggest that this compound could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of amidrazones with hydrazonoyl halides. For example, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles can be achieved through a one-pot process involving formimidamide formation followed by a thermal monocyclic rearrangement from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines . Similarly, the synthesis of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid derivatives has been reported through the condensation reaction of isothiosemicarbazide with primary amines .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles have been established, revealing the influence of substituents on the geometry of the triazole ring . The molecular geometry and electronic properties of these compounds can also be investigated using density functional theory (DFT) calculations, as demonstrated in the characterization of various 1,2,4-triazole derivatives .

Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to participate in a variety of chemical reactions, including cyclization, condensation, and substitution reactions. The presence of both amine and thioether functionalities in "3-(ethylthio)-1H-1,2,4-triazol-5-amine" suggests that it could undergo reactions typical of these functional groups, such as alkylation, acylation, and nucleophilic substitution. The reactivity of these compounds can be further understood by studying their global and local reactivity descriptors, which predict the reactivity and reactive sites on the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as dipole moment, polarizability, and hyperpolarizability, can be calculated using computational methods. These properties are important for understanding the behavior of these compounds in different environments and their potential applications in materials science. For example, the nonlinear optical properties of some 1,2,4-triazole derivatives have been found to be significantly higher than those of urea, indicating their potential use in nonlinear optical materials . Additionally, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents attached to the triazole ring.

科学的研究の応用

Summary of the Application

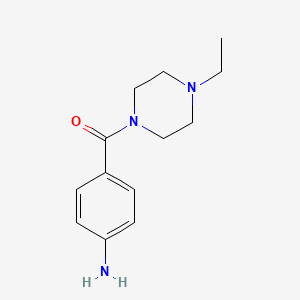

“3-(ethylthio)-1H-1,2,4-triazol-5-amine” is used in the synthesis of new 1,2,4-triazole colorants . These colorants are obtained by coupling “3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole” with diazotized aniline derivatives .

Methods of Application or Experimental Procedures

The azo dyes are prepared by a coupling reaction, which involves the reaction of “3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole” with diazotized aniline derivatives . The resulting azo dyes may exist in three tautomeric forms .

Results or Outcomes

The azo dyes prepared in this way have been found to have a wide range of color, brightness, and good dyeing performance . They are used in high tech applications such as lasers and non-linear optical systems, thermal transfer printing and fuel cells, dye sensitized solar cells, photodynamic therapy, and metallochromic indicators . They are also used in dyeing textiles, leather, paper, food and cosmetic products .

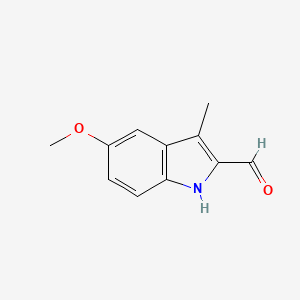

Optoelectronic Processes in Covalent Organic Frameworks

Specific Scientific Field

This application falls under the field of Material Science and Optoelectronics .

Summary of the Application

Covalent organic frameworks (COFs) are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . “3-(ethylthio)-1H-1,2,4-triazol-5-amine” could potentially be used as a building block in the synthesis of these frameworks .

Methods of Application or Experimental Procedures

The synthesis of COFs involves the assembly of molecular building blocks using diverse linkage chemistries . The exact methods and procedures would depend on the specific COF being synthesized .

Results or Outcomes

COFs have been used in a variety of optoelectronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes . The exact results or outcomes would depend on the specific application .

Control of Bromus in Winter Wheat

Specific Scientific Field

This application falls under the field of Agriculture and Weed Control .

Summary of the Application

The ethylthio analog of metribuzin, which could potentially be synthesized from “3-(ethylthio)-1H-1,2,4-triazol-5-amine”, has been evaluated for selective control of cheat (Bromus secalinus), downy brome (Bromus tectorum), and rescuegrass (Bromus) in winter wheat .

Methods of Application or Experimental Procedures

The exact methods and procedures would depend on the specific weed control strategy being implemented . Typically, the ethylthio analog of metribuzin would be applied to the wheat fields at a specific rate and time to control the growth of the Bromus species .

Results or Outcomes

The exact results or outcomes would depend on the specific weed control strategy being implemented . In general, the use of the ethylthio analog of metribuzin has been found to be effective in controlling the growth of the Bromus species in winter wheat .

Synthesis of Novel Optoelectronic Materials

Specific Scientific Field

This application falls under the field of Material Science and Optoelectronics .

Summary of the Application

“3-(ethylthio)-1H-1,2,4-triazol-5-amine” could potentially be used as a building block in the synthesis of novel optoelectronic materials . These materials could be used in a variety of (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

Methods of Application or Experimental Procedures

The exact methods and procedures would depend on the specific material being synthesized . The synthesis could involve the assembly of molecular building blocks using diverse linkage chemistries .

Results or Outcomes

The exact results or outcomes would depend on the specific application . In general, the use of these novel optoelectronic materials could enable the implementation of optoelectronic devices with promising potential for real-world applications .

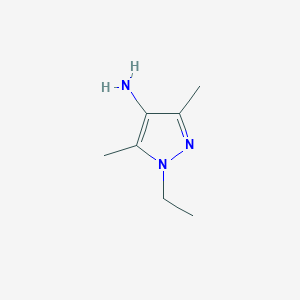

Synthesis of Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

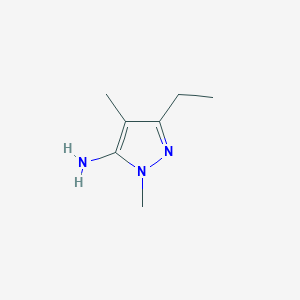

Derivatives of 3- or 5-amino pyrazole, which could potentially be synthesized from “3-(ethylthio)-1H-1,2,4-triazol-5-amine”, are known for their medicinal importance . They serve as starting materials for the synthesis of biologically active compounds .

Methods of Application or Experimental Procedures

The exact methods and procedures would depend on the specific compound being synthesized . The synthesis could involve various organic reactions .

Results or Outcomes

The exact results or outcomes would depend on the specific compound being synthesized . In general, these biologically active compounds could have various therapeutic effects .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-ethylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCPJGRWTNQHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362600 | |

| Record name | 3-(ethylthio)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylthio)-1H-1,2,4-triazol-5-amine | |

CAS RN |

51420-35-0 | |

| Record name | 3-(ethylthio)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

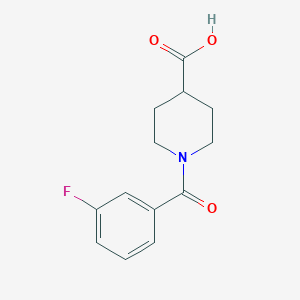

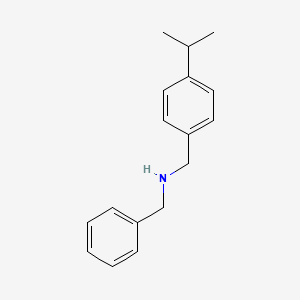

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)